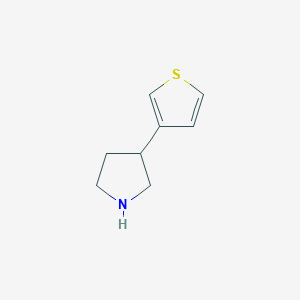

3-(Thiophen-3-yl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Core in Chemical Biology and Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly privileged scaffold in medicinal chemistry. frontiersin.orgtandfonline.com Its prevalence is underscored by its presence in numerous natural alkaloids and 37 drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov The significance of the pyrrolidine core stems from several key physicochemical properties that make it an attractive component for designing novel bioactive compounds. nih.govnih.gov

A primary advantage of the pyrrolidine scaffold is its non-planar, puckered nature, which provides an increased three-dimensional (3D) coverage and allows for efficient exploration of pharmacophore space. nih.govnih.govresearchgate.net This sp³-hybridized structure is crucial for establishing specific stereochemical orientations of substituents, which can lead to distinct biological profiles and binding modes with enantioselective protein targets. nih.govnih.gov The structural flexibility and basicity of the pyrrolidine ring also contribute to its utility in drug design, influencing properties like hydrophilicity and bioavailability. tandfonline.com

Derivatives of the pyrrolidine core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and anticonvulsant effects. frontiersin.orgnih.govnih.gov For example, polyhydroxylated pyrrolidines act as dual-target inhibitors of enzymes implicated in metabolic diseases, while certain pyrrolidine-2,5-diones have shown promise in treating epilepsy. nih.gov The versatility of the pyrrolidine skeleton allows it to serve as a foundational structure for developing new therapeutic agents with potentially fewer side effects and improved efficacy. frontiersin.orgresearchgate.net

Role of Thiophene (B33073) Moieties in Contemporary Molecular Design

Beyond medicinal applications, thiophene derivatives are integral to materials science. They are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov In the field of molecular actuators, thiophene-based conducting polymers are being researched for their ability to undergo conformational changes upon electrochemical activation, which could lead to materials with controllable porosity and large strain capabilities. ubc.ca This property stems from the π-π stacking of thiophene oligomers upon oxidation. ubc.ca Furthermore, thiophene-derived photolabile protecting groups are being designed for use in complex organic synthesis, offering advantages such as deprotection with visible light. digitellinc.com

Rationale for Researching Hybrid Pyrrolidine-Thiophene Frameworks

The rationale for investigating hybrid molecules that contain both a pyrrolidine and a thiophene ring lies in the potential for synergistic or additive effects arising from the combination of these two valuable scaffolds. frontiersin.org Molecular hybridization aims to create novel chemical entities with improved biological activity, target selectivity, and pharmacokinetic profiles compared to their individual components. frontiersin.org

Research has shown that incorporating a thiophene ring into pyrrolidine-based structures can lead to enhanced biological effects. For instance, a study on anticancer agents found that pyrrolidine derivatives containing a thiophene ring showed better activity against MCF-7 and HeLa cancer cell lines than their counterparts with a phenyl ring. nih.gov Similarly, the development of new antiseizure agents has focused on hybrid structures, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have shown potent activity in preclinical models. mdpi.com

The combination of these two moieties allows for the creation of structurally diverse libraries of compounds. For example, multicomponent reactions have been used to synthesize spiro-pyrrolidine-oxindole hybrids incorporating a thiophene group. tandfonline.com These complex architectures are of significant interest in drug discovery for their potential to interact with a wide range of biological targets. The exploration of such hybrid frameworks, like 3-(Thiophen-3-yl)pyrrolidine, is driven by the goal of discovering novel lead compounds for therapeutic applications and developing new functional materials. evitachem.comsmolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-3-9-5-7(1)8-2-4-10-6-8/h2,4,6-7,9H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYLLGDGNBMACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thiophen 3 Yl Pyrrolidine and Its Derivatives

Strategies for Constructing the 3-Substituted Pyrrolidine (B122466) Ring System

The formation of the 3-substituted pyrrolidine core is a critical aspect of synthesizing the target compound. Various synthetic strategies have been employed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Palladium-Catalyzed Hydroarylation Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of 3-aryl pyrrolidines. researchgate.net A notable approach involves the hydroarylation of pyrrolines, which directly installs the aryl group at the 3-position of the pyrrolidine ring. nih.govchemrxiv.org This method has been shown to have a broad substrate scope and can deliver drug-like molecules in a single step from readily available precursors. researchgate.net While N-acyl pyrrolines typically yield alkene products via arylation, N-alkyl pyrrolines favor the hydroarylation pathway to produce 3-substituted pyrrolidines. researchgate.netnih.gov This transformation represents a significant advancement, as bimolecular alkene hydroarylation reactions were previously limited. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Palladium Complex | N-Alkyl Pyrroline (B1223166), Aryl Halide | 3-Aryl Pyrrolidine | Broad substrate scope, direct arylation, single-step synthesis. researchgate.netnih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures, including pyrrolidine derivatives. tandfonline.comresearchgate.net These reactions combine three or more starting materials in a single synthetic operation to form the desired product, which incorporates substantial portions of all the reactants. nih.gov The synthesis of substituted pyrrolidines can be achieved through MCRs that often involve the in situ generation of azomethine ylides followed by a [3+2] cycloaddition. tandfonline.comresearchgate.net This strategy is highly valued for its ability to rapidly generate molecular diversity and for its alignment with the principles of green chemistry by reducing the number of synthetic steps and waste generation. tandfonline.com

| Reaction Type | Components | Product | Advantages |

| [3+2] Cycloaddition | Aldehyde, Amino Acid Ester, Alkene | Substituted Pyrrolidine | High efficiency, atom economy, reduced waste. tandfonline.comnih.gov |

Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a cornerstone in the synthesis of the pyrrolidine ring system. ingentaconnect.comnih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with a variety of dipolarophiles (typically alkenes) to furnish highly substituted pyrrolidines in a regio- and stereoselective manner. nih.govrsc.org This method allows for the creation of multiple stereocenters in a single step. acs.org The generation of azomethine ylides can be achieved through various methods, including the decarboxylative condensation of α-amino acids with aldehydes or the deprotonation of α-imino esters. nih.govmdpi.com The versatility of this approach is demonstrated by its application in the synthesis of complex polycyclic compounds containing the pyrrolidine framework. mdpi.com

Methodologies for Incorporating the Thiophen-3-yl Moiety

The introduction of the thiophen-3-yl group onto the pyrrolidine scaffold can be achieved through several established synthetic methods. Cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful techniques for forming carbon-carbon bonds between the pyrrolidine ring (or a precursor) and a suitable thiophene (B33073) derivative. For instance, a 3-halopyrrolidine derivative can be coupled with a thiophene-3-boronic acid or a thiophene-3-stannane in the presence of a palladium catalyst.

Alternatively, the thiophene ring can be constructed onto a pre-existing pyrrolidine scaffold bearing appropriate functional groups. Classic thiophene syntheses like the Gewald, Paal-Knorr, or Fiesselmann reactions can be adapted for this purpose, although this is a less common approach for this specific target. bohrium.comderpharmachemica.com More recently developed methods, including metal-catalyzed heterocyclization and multicomponent reactions, offer more efficient and regioselective routes to thiophene derivatives that can then be incorporated. bohrium.com

Asymmetric Synthesis Approaches for Enantiomerically Pure 3-(Thiophen-3-yl)pyrrolidines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure 3-(thiophen-3-yl)pyrrolidines is of significant interest.

One of the most effective strategies for achieving enantioselectivity in pyrrolidine synthesis is through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can induce high levels of stereocontrol, leading to the formation of pyrrolidines with excellent enantiomeric excess. ingentaconnect.com Stereodivergent approaches have also been developed, allowing for the selective synthesis of different stereoisomers from the same starting materials. rsc.org

Another approach involves the use of chiral starting materials. For example, enantiopure 4-formyl-β-lactams can serve as synthons for the diastereoselective synthesis of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which can then be converted to chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov Additionally, asymmetric "clip-cycle" synthesis has been reported for the preparation of enantiomerically enriched pyrrolidines. whiterose.ac.uk This method involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk

Derivatization Strategies for the 3-(Thiophen-3-yl)pyrrolidine Scaffold

Once the this compound core has been synthesized, it can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies. The secondary amine of the pyrrolidine ring is a common site for derivatization. It can be readily N-alkylated, N-acylated, or N-arylated using a variety of standard synthetic protocols.

Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound serves as a prime site for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule. Common functionalization strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen is a fundamental transformation. One effective method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. For instance, the reaction of an N-alkylated pyrroline with 3-iodothiophene (B1329286) in the presence of a palladium catalyst can yield the corresponding N-alkyl-3-(thiophen-3-yl)pyrrolidine. A specific example is the synthesis of 1-propyl-3-(thiophen-3-yl)pyrrolidine. wikipedia.org This reaction proceeds via a reductive Mizoroki-Heck process, where the N-alkyl group directs the hydroarylation to produce the saturated pyrrolidine ring. wikipedia.org

Reductive amination is another widely used technique for N-alkylation. This typically involves the reaction of the parent this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method allows for the introduction of a diverse range of alkyl and substituted alkyl groups.

N-Acylation: Acyl groups can be readily introduced by treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction is generally high-yielding and provides stable amide derivatives. For example, reaction with acetyl chloride would yield N-acetyl-3-(thiophen-3-yl)pyrrolidine. These N-acyl derivatives are often explored for their biological activities.

N-Sulfonylation: The synthesis of N-sulfonylated derivatives is achieved by reacting this compound with sulfonyl chlorides, such as benzenesulfonyl chloride or toluenesulfonyl chloride, typically in the presence of a base. researchgate.net This leads to the formation of stable sulfonamides, which are a common feature in many pharmaceutical compounds. The sulfonamide moiety can act as a hydrogen bond acceptor and influence the binding of the molecule to biological targets. vulcanchem.com

Substituent Introduction at Various Pyrrolidine Ring Positions

The introduction of substituents onto the carbon framework of the pyrrolidine ring of this compound allows for the exploration of stereochemical diversity and the fine-tuning of molecular shape.

A primary method for the synthesis of 3-substituted pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. wikipedia.org This approach has been successfully employed to introduce the 3-(thiophen-3-yl) moiety onto the pyrrolidine ring. wikipedia.org The reaction of a suitable pyrroline with a thiophene-containing arylating agent in the presence of a palladium catalyst and a hydride source leads to the formation of the this compound core. wikipedia.org

Further functionalization of the pyrrolidine ring at positions other than C3 can be challenging and often requires multi-step synthetic sequences. One potential strategy involves the directed metalation of an N-protected this compound. For instance, an N-Boc protected pyrrolidine can be deprotonated at a position alpha to the nitrogen using a strong base like s-butyllithium, followed by quenching with an electrophile to introduce a substituent at the C2 or C5 position. The regioselectivity of this deprotonation can be influenced by the directing effect of the N-Boc group and the steric and electronic properties of the 3-(thiophen-3-yl) substituent.

The synthesis of pyrrolidine derivatives with substitution at the C4 position can be approached through cycloaddition reactions. For example, a [3+2] cycloaddition between an azomethine ylide and a substituted alkene can generate a highly substituted pyrrolidine ring. nih.gov By choosing appropriate starting materials, it is possible to construct a pyrrolidine ring that already contains the desired substitution pattern, including a thiophene moiety at the 3-position and other substituents at the 4-position. For instance, the synthesis of 4-hydroxy-3-(thiophen-3-yl)pyrrolidine derivatives could be envisioned through such strategies.

| Method | Position of Substitution | Key Reagents and Conditions | Reference(s) |

| Palladium-Catalyzed Hydroarylation | C3 | N-alkyl pyrroline, 3-iodothiophene, Palladium catalyst, Hydride source | wikipedia.org |

| Directed Metalation | C2 or C5 | N-Boc-3-(thiophen-3-yl)pyrrolidine, s-BuLi, Electrophile | General Method |

| [3+2] Cycloaddition | C4 (and others) | Azomethine ylide, Substituted alkene | nih.gov |

Chemical Modifications of the Thiophene Ring

The thiophene ring of this compound is amenable to various chemical modifications, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the electronic properties and biological activity of the molecule. The pyrrolidine nitrogen is typically protected, for instance as an N-Boc derivative, before performing reactions on the thiophene ring to prevent side reactions.

Halogenation: The thiophene ring can be halogenated, most commonly brominated, at the positions ortho to the sulfur atom (C2 and C5) which are most susceptible to electrophilic substitution. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) are often used for this purpose. The resulting bromo-substituted thiophene can then serve as a versatile intermediate for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions: The halogenated derivatives of N-protected this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromo-thiophene derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.com This allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the thiophene ring.

Stille Coupling: The Stille reaction couples the bromo-thiophene derivative with an organostannane reagent, again catalyzed by palladium. wikipedia.org This method is also effective for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-thiophene derivative with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org This allows for the introduction of various amino substituents onto the thiophene ring, significantly expanding the chemical diversity of the derivatives.

| Reaction | Reagents and Conditions | Type of Bond Formed | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS), THF | C-Br | General Method |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-C | mdpi.com |

| Stille Coupling | Organostannane, Pd catalyst | C-C | wikipedia.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C-N | wikipedia.org |

Structure Activity Relationship Sar Investigations of 3 Thiophen 3 Yl Pyrrolidine Analogues

Influence of Substituent Position and Nature on Molecular Function

The biological activity of 3-(thiophen-3-yl)pyrrolidine analogues is profoundly dictated by the placement and chemical nature of substituents on both the pyrrolidine (B122466) and thiophene (B33073) rings. Research on related pyrrolidine scaffolds consistently demonstrates that substituents at the 3-position of the pyrrolidine ring can strongly affect the compound's pharmacological activity. nih.gov

The electronic properties of these substituents are a critical factor. In studies on related thiophene-containing heterocyclic compounds, derivatives with electron-donating groups (EDGs), such as methoxy (B1213986) and methyl, exhibited lower IC₅₀ values (indicating higher potency) compared to those bearing electron-withdrawing groups (EWGs). nih.gov Conversely, in other series, the introduction of specific electron-withdrawing atoms like fluorine has been shown to significantly alter molecular conformation and biological action. beilstein-journals.org Selective fluorination can introduce powerful stereoelectronic effects, such as the gauche effect, which influences the conformational preferences of the pyrrolidine ring and can impact interactions with biological targets. beilstein-journals.org

Steric bulk is another determining characteristic. While larger groups can provide additional beneficial interactions, they can also introduce negative steric hindrance. For instance, in a study of related azabicyclo[2.2.1]heptane derivatives, reducing the steric bulk of a substituent led to a decrease in binding affinity. publish.csiro.au This highlights a delicate balance where the size and shape of the substituent must be optimized for a specific biological target. Seemingly minor alterations, such as those to an amine moiety within a side chain, have been observed to cause profound changes in biological effect. nih.gov

| Substituent (R) on Thiophene Ring | Substituent Nature | Relative Biological Activity | Supporting Rationale |

|---|---|---|---|

| -H (Parent) | Neutral | Baseline | Reference compound for comparison. |

| -OCH₃ | Electron-Donating (EDG) | Increased | EDGs have been shown to improve potency in some thiophene-containing series. nih.gov |

| -CF₃ | Electron-Withdrawing (EWG) | Decreased | EWGs can sometimes reduce activity compared to EDGs. nih.gov |

| -F | Electron-Withdrawing / Stereoelectronic | Variable | Fluorine can significantly alter ring conformation and polarity, leading to unpredictable effects. beilstein-journals.org |

| -tert-Butyl | Bulky / Steric Hindrance | Decreased | Excessive steric bulk can hinder optimal binding. publish.csiro.au |

Stereochemical Impact on Biological Recognition and Activity

The inherent chirality of substituted pyrrolidines is a cornerstone of their utility in drug discovery. researchgate.net Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the enantiomers of a chiral drug, often leading to one stereoisomer being significantly more active than the other. nih.gov The non-planar geometry of the pyrrolidine ring allows substituents to be oriented in distinct spatial arrangements, which can dramatically affect the molecule's ability to fit into a protein's binding site. researchgate.net

The significance of stereochemistry is well-documented across various classes of kinase inhibitors. In one example, the (S)-amide enantiomer of a compound was found to be five times more potent than its (R)-amide counterpart. nih.gov In a more extreme case involving ALK inhibitors, a 210-fold improvement in potency was observed for the (R)-isomer compared to the (S)-enantiomer, highlighting the profound impact of precise stereochemical configuration. nih.gov

| Stereoisomer | Hypothetical Target Binding Affinity (Kᵢ, nM) | Rationale |

|---|---|---|

| (R)-enantiomer | 5 | The (R)-configuration may allow for optimal orientation of the thiophene ring and other key functional groups within the target's binding pocket. |

| (S)-enantiomer | 250 | The (S)-configuration could introduce a steric clash or place a key hydrogen bond donor/acceptor in a non-ideal position, reducing binding affinity. nih.gov |

| Racemic Mixture (1:1) | ~10 | The measured activity reflects the average of the highly potent (R)-enantiomer and the less potent (S)-enantiomer. |

Effects of Linker and Bridging Modifications on Binding Profiles

Linker length is a key parameter. In SAR studies of thieno[3,2-d]pyrimidine (B1254671) inhibitors, an ethyl (two-carbon) linker was found to be optimal, proving slightly more potent than a longer propyl (three-carbon) linker. acs.org Notably, shortening the linker to a single methylene (B1212753) unit resulted in a dramatic decrease in potency, indicating a specific spatial distance is required for effective binding. acs.org Similarly, in a separate study on survivin inhibitors, increasing the linker chain length was found to be an unfavorable modification. plos.org

The chemical nature and rigidity of the linker also play a significant role. The incorporation of different amino acid linkers, such as valine or leucine, has been used as a strategy to probe the impact of linker hydrophobicity on activity. nih.gov Furthermore, modifying the conformational flexibility of the linker can be advantageous. For example, replacing a flexible urea (B33335) linker with a more conformationally restricted squaramide functionality led to a moderate increase in potency, suggesting that pre-organizing the molecule in a bioactive conformation can enhance binding. publish.csiro.au

| Linker Modification | Example Structure Fragment | Relative Potency | Rationale |

|---|---|---|---|

| Short Linker | -CH₂- | Low | A short linker may not provide sufficient distance to reach a secondary binding pocket. acs.org |

| Optimal Length Linker | -CH₂CH₂- | High | An optimal linker length (e.g., ethyl) properly positions the pharmacophores for maximum interaction. acs.org |

| Long Linker | -CH₂CH₂CH₂- | Moderate | A longer linker may have excess flexibility, leading to an entropic penalty upon binding. acs.org |

| Rigid Linker | -Squaramide- | Increased (vs. flexible) | Conformational restriction can reduce the entropic cost of binding and lock the molecule in an active conformation. publish.csiro.au |

Comparative SAR Studies with Related Heterocyclic Systems

A common strategy in medicinal chemistry is the bioisosteric replacement of key structural motifs to improve pharmacological properties. Replacing the thiophene ring in this compound analogues with other heterocyclic or aromatic systems can lead to significant changes in activity.

Comparative studies have often shown that thiophene-containing derivatives possess superior activity to their direct phenyl analogues. nih.govkcl.ac.uk For example, in one study, thiophene-containing compounds demonstrated better anticancer activity against multiple cell lines compared to their counterparts bearing a phenyl ring. nih.gov In a series of linezolid (B1675486) analogues, the thiophene-based compound was also more active than its phenyl bioisostere, suggesting the sulfur atom and the specific electronic nature of the thiophene ring contribute favorably to the interaction with the biological target. kcl.ac.uk

However, the superiority of the thiophene ring is not universal and depends heavily on the specific target and scaffold. In an investigation of sirtuin inhibitors, replacing a thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine (B1628203) (replacing sulfur with oxygen) resulted in a substantial 15- to 40-fold reduction in potency. acs.org The position of the heteroatom can also be a factor, although in the aforementioned linezolid study, no notable difference in activity was observed between analogues containing a thiophen-2-yl versus a thiophen-3-yl moiety, indicating this factor can be context-dependent. kcl.ac.uk These findings underscore the importance of empirical testing when exploring bioisosteric replacements for the thiophene ring.

| Core Aromatic Ring | Relative Biological Activity | Rationale for Activity Change |

|---|---|---|

| Thiophene (Parent) | 100% (Reference) | The specific size, electronics, and hydrogen-bonding capacity of the thiophene ring provide the optimal interaction. |

| Phenyl | ~70% | Replacement with a phenyl ring can lead to a loss of specific interactions mediated by the sulfur heteroatom, often resulting in lower activity. nih.govkcl.ac.uk |

| Furan | ~25% | Replacing sulfur with oxygen alters the electronics, geometry, and metabolic stability of the ring, which can be detrimental to binding. acs.org |

| Pyridine (B92270) | Variable | The introduction of a nitrogen atom adds a hydrogen bond acceptor and changes the dipole moment, which could be beneficial or detrimental depending on the target's binding site. |

Computational Chemistry Approaches in the Study of 3 Thiophen 3 Yl Pyrrolidine Systems

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a 3-(thiophen-3-yl)pyrrolidine derivative, and its biological target, typically a protein or enzyme. These studies are fundamental in predicting the binding affinity and mechanism of action of potential drug candidates.

Research on derivatives of this compound has utilized molecular docking to explore their potential as therapeutic agents. For instance, studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have identified them as potent antiseizure agents. mdpi.com Molecular docking simulations of these compounds suggest that their mechanism of action may involve interactions with neuronal voltage-sensitive sodium channels. mdpi.com For example, a lead compound from this series, compound 33 , demonstrated significant analgesic and antiseizure properties, and its binding mode within the channel was computationally explored to understand the key interactions driving its activity. mdpi.com

In other studies, various pyrrolidine (B122466) derivatives containing a thiophene (B33073) moiety have been docked into the active sites of different enzymes to predict their inhibitory potential. For example, docking studies of 2-aryl and 2-pyrimidinyl pyrrolidines have been performed against HIV-1 reverse transcriptase to estimate their binding energies and identify interacting amino acid residues. nih.gov Similarly, N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been shown through docking to have a high affinity for acetylcholinesterase, with interactions involving hydrophobic contacts and hydrogen bonding. mdpi.com These computational predictions are crucial for the rational design of new inhibitors.

Table 1: Representative Molecular Docking Results for Thiophene-Pyrrolidine Derivatives

| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Voltage-Sensitive Sodium Channel (Site 2) | Not explicitly quantified | Not explicitly detailed | mdpi.com |

| 2-Aryl Pyrrolidines (e.g., 1c, 1f-i ) | HIV-1 Reverse Transcriptase | - | Hydrophobic pocket interactions | nih.gov |

| N,1-Diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | Acetylcholinesterase (AChE) | Not explicitly quantified | Val294, His447 | mdpi.com |

| Pyrazole [3,4-d]pyridazine derivatives | Acetylcholinesterase (AChE) | - | Phe295, Arg296, Trp286 | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. plos.org It is a powerful tool for calculating various molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.combohrium.com The analysis of these properties provides insights into the reactivity, stability, and potential interaction sites of a molecule.

In the study of this compound systems, DFT calculations are employed to understand their intrinsic electronic characteristics. For example, in a study of novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, DFT was used to optimize the molecular structures and calculate the HOMO-LUMO energy gap and MEP. tandfonline.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and a greater ability to participate in charge-transfer interactions. dergipark.org.tr

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which illustrates the charge distribution within a molecule. Red regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. This information is vital for predicting how a this compound derivative might interact with the amino acid residues in a biological target's binding site.

Table 2: DFT-Calculated Electronic Properties for Representative Heterocyclic Systems

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | DFT Method | Reference |

|---|---|---|---|---|---|

| N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione | Varies by substituent | Varies by substituent | Varies by substituent | DMol3/DFT | tandfonline.com |

| 2-(substituted-aryloxymethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles | Varies by substituent | Varies by substituent | Varies by substituent | B3LYP/6-31G++(d,p) | bohrium.com |

| Orthorhombic Perovskite CH3NH3PbI3 | - | - | ~1.5 (calculated) | optB86b + vdWDF | rsc.org |

| η5-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes | Varies by complex | Varies by complex | 2.189 - 2.649 | TPSS/TZP | mdpi.com |

Conformational Analysis and Pharmacophore Modeling

The biological activity of a molecule is intrinsically linked to its three-dimensional (3D) structure. Conformational analysis and pharmacophore modeling are computational techniques used to explore the possible 3D arrangements of a molecule and to identify the key structural features responsible for its interaction with a biological target. nih.govunina.it

The pyrrolidine ring, being a non-planar, five-membered saturated heterocycle, can adopt various conformations, a phenomenon known as "pseudorotation". nih.govbeilstein-journals.org The specific conformation of the pyrrolidine ring in a this compound derivative can significantly influence its binding affinity and selectivity for a target. nih.gov Conformational analysis, often performed using methods like NMR spectroscopy combined with molecular modeling, helps to determine the preferred low-energy conformations of these molecules in solution. beilstein-journals.orgrsc.org Studies on pyrrolidine nucleotide analogs have shown that factors such as the relative configuration of substituents and alkylation or acylation of the pyrrolidine nitrogen can effectively tune the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org

Pharmacophore modeling takes this a step further by identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. unina.it A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of the target protein (structure-based). frontiersin.org For instance, a pharmacophore model for CYP11B2 inhibitors was developed based on known active compounds, identifying key features like ring centroids and an aromatic nitrogen. frontiersin.org Such models serve as 3D queries for virtual screening of compound databases to identify novel molecules with the desired activity. unina.it

Table 3: Example of Pharmacophoric Features Identified for Bioactive Molecules

| Target | Key Pharmacophoric Features | Modeling Approach | Reference |

|---|---|---|---|

| CYP11B2 Inhibitors | Three ring centroids, one aromatic nitrogen | Ligand-based | frontiersin.org |

| GRP40 Agonists | Acetic acid group at position 2 of pyrrolidine | Structure-Activity Relationship | nih.gov |

| PARP-1/-2 Inhibitors | Benzimidazole carboxamides with pyrrolidine at position 2 | Structure-Activity Relationship | nih.gov |

| HIV-1 Reverse Transcriptase Inhibitors | Aromatic rings, hydrophobic groups, H-bond acceptors | Ligand-based | frontiersin.org |

In Silico Prediction of Molecular Interactions and Potential Activities

In silico methods play a crucial role in the early stages of drug discovery by predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of new chemical entities. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost.

For this compound and its analogs, various computational tools and web servers are used to predict their drug-likeness and ADMET properties. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com Studies on novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione have shown that these compounds generally exhibit favorable drug-like characteristics. tandfonline.com

Beyond ADMET, in silico models can also predict potential biological activities. By comparing the structural features of a new compound to those of known bioactive molecules, it is possible to hypothesize its potential targets and therapeutic applications. For example, in silico screening of pyridine (B92270) and thiophene-containing chalcones predicted good antimicrobial activity, which was later confirmed by experimental assays. nih.govresearchgate.net These predictions can guide further experimental validation and exploration of the therapeutic potential of this compound derivatives in various disease areas, including cancer, infectious diseases, and neurological disorders. nih.govgjpb.de

Table 4: Predicted ADMET Properties for Representative Heterocyclic Compounds

| Compound Class | Predicted Property | Predicted Value/Outcome | Prediction Tool/Method | Reference |

|---|---|---|---|---|

| Pyridine and thiophene-containing chalcones | ADME properties | Satisfied | - | nih.govresearchgate.net |

| N-(substituted) sulfonyl carboxamides bearing pyrrolidine-2,5-dione | Drug-likeness (Lipinski's Rule) | Favorable | - | tandfonline.com |

| Pyrimidine derivatives | Bioactivity Score (Kinase Inhibitor) | 0.2 - 0.6 | Molinspiration | gjpb.de |

| Pyrido[2,3-d]pyrimidines | Physicochemical Properties (xlogP, TPSA) | Normal distribution around 2.9 and 103.7 Ų respectively | - | plos.org |

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-aryl pyrrolidines, including the 3-(thiophen-3-yl)pyrrolidine core, has been a subject of considerable research, leading to the development of several innovative and efficient strategies beyond classical methods.

A significant advancement is the use of palladium-catalyzed hydroarylation. One such method provides a broad-scope process for the hydroarylation of N-alkyl pyrrolines, delivering 3-aryl pyrrolidines directly from readily available precursors in a single step. researchgate.netsemanticscholar.org This approach is notable for its efficiency and applicability to drug-like molecules. semanticscholar.org Other palladium-catalyzed methods, such as the Heck arylation of N-acyl-3-pyrroline with aryldiazonium salts, have also been employed to create precursors for related structures. semanticscholar.org

Multicomponent reactions (MCRs) represent another powerful strategy for generating molecular diversity and complexity in a single synthetic operation. tandfonline.com Catalyst-free, one-pot, three-component reactions have been developed to produce thiazole-pyrrolidine hybrids, demonstrating the efficiency of MCRs in constructing complex heterocyclic systems. tandfonline.com Similarly, 1,3-dipolar cycloaddition reactions are a cornerstone for synthesizing five-membered heterocycles like pyrrolidine (B122466). nih.gov This reaction, often involving an azomethine ylide and a dipolarophile, allows for high regio- and stereoselectivity in the construction of the pyrrolidine ring. nih.govresearchgate.net Efficient syntheses of highly functionalized spiro[indoline-3,3′-pyrrolidine] derivatives have been achieved using this approach, highlighting its utility in creating complex, drug-like scaffolds under mild conditions. mdpi.comacs.org

Future work will likely focus on refining these methods to improve yields, expand substrate scope, and enhance stereocontrol. The development of novel catalytic systems and the exploration of flow chemistry and microwave-assisted synthesis could further expedite the creation of diverse libraries of this compound derivatives for biological screening. semanticscholar.orgresearchgate.net

Advanced Computational Design Strategies for Enhanced Specificity

Computational design has become an indispensable tool in modern drug discovery, enabling the rational design of ligands with high affinity and specificity for their biological targets. mdpi.com For derivatives of this compound, these strategies are crucial for optimizing their pharmacological profiles.

Molecular Docking and Pharmacophore Modeling Molecular docking is a key technique used to predict the binding orientation and affinity of a ligand within the active site of a target protein. mdpi.comnih.gov For instance, in the design of multitarget anti-inflammatory agents based on a pyrrolidine-2,5-dione scaffold, docking simulations have been used to support the observed selectivity of compounds for cyclooxygenase-2 (COX-2) over COX-1. nih.gov These studies revealed that selective inhibitors form significant interactions with amino acid residues in a secondary pocket unique to the COX-2 enzyme. nih.gov Similarly, computational studies on pyrrolidine-2,3-dione (B1313883) derivatives identified them as novel candidate inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease, by using ligand-based pharmacophore modeling as a 3D query to screen chemical databases. mdpi.com

Structure-Activity Relationship (SAR) and In Silico Predictions Computational approaches are also vital for establishing structure-activity relationships (SAR). By analyzing how small structural modifications affect biological activity, researchers can build predictive models. For example, studies on pyrrolidine-2,5-dione derivatives revealed that substituting a thiophene (B33073) ring for a phenyl ring could shift the activity from anticonvulsant to antinociceptive. In silico pharmacokinetic predictions (ADME - absorption, distribution, metabolism, and excretion) are also routinely performed to assess the drug-like characteristics of newly designed compounds, helping to prioritize candidates with favorable profiles for further development. nih.gov

Future research will likely integrate more advanced computational methods, such as molecular dynamics simulations, to understand the dynamic behavior of ligand-protein complexes and calculate binding free energies with greater accuracy. mdpi.com The use of artificial intelligence and machine learning algorithms to analyze large datasets and predict the activity and specificity of novel this compound derivatives represents a promising frontier for accelerating the discovery of lead compounds. mdpi.com

Identification of New Biological Targets and Mechanisms of Action

Research into derivatives of this compound has primarily focused on their potential as anticonvulsant and antinociceptive agents. mdpi.commdpi.com However, the inherent chemical features of the thiophene and pyrrolidine moieties suggest a broader range of biological activities waiting to be explored.

Established and Proposed Mechanisms Derivatives such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown potent antiseizure and analgesic effects in preclinical models. mdpi.comnih.gov Binding assays and mechanistic studies suggest that a plausible mechanism of action for these effects is the modulation of neuronal voltage-sensitive sodium channels. mdpi.commdpi.com Some hybrid compounds containing the pyrrolidine-2,5-dione and thiophene rings exhibit a multi-target mechanism, also blocking L-type calcium channels and TRPV1 receptors. mdpi.com

Exploration of New Therapeutic Areas The thiophene ring is a well-known pharmacophore present in numerous drugs with diverse activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Recently, a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety were designed and found to exhibit significant antifungal activity. nih.gov This suggests that the this compound scaffold could be a valuable template for developing new antifungal agents.

Furthermore, the pyrrolidine ring is a core component of many bioactive molecules, including antivirals and enzyme inhibitors. vulcanchem.com Computational studies have identified pyrrolidine-dione derivatives as potential inhibitors of the Cdk5/p25 complex, a target for Alzheimer's disease. mdpi.com Another study designed pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents by inhibiting COX and 5-lipoxygenase enzymes. nih.gov

Future investigations should involve broad-based screening of this compound libraries against a wide panel of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover novel therapeutic applications. acs.org

Applications in Chemical Probe Development and Preclinical Research

Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets in cellular and whole-organism contexts. The this compound scaffold, with its demonstrated bioactivity and synthetically tractable nature, is an excellent candidate for the development of such probes.

Probes for Target Identification and Validation A well-designed chemical probe should be potent, selective, and cell-permeable. Derivatives of this compound that exhibit high affinity for a specific biological target, such as a particular ion channel or enzyme, can be modified to create valuable research tools. For example, a potent and selective inhibitor could be functionalized with a reactive group for covalent labeling or an affinity tag (like biotin) for pull-down experiments to identify its protein binding partners. A recent study demonstrated this approach by developing inhibitors, probes, and PROTACs from a related thiazole-containing scaffold to study the protein PARK7 in living cells. acs.org

Use in Preclinical Models Derivatives of this scaffold are already being used extensively in preclinical research. For instance, compounds like 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been evaluated in various mouse models of pain and epilepsy. mdpi.commdpi.com These studies have assessed their efficacy in models of tonic pain (formalin test), chemotherapy-induced neuropathic pain, and diabetic neuropathy. mdpi.comnih.govresearchgate.net Such preclinical studies are vital for establishing proof-of-concept and understanding the therapeutic potential and limitations of these compounds before any consideration for clinical development. nih.gov

Future efforts in this area will focus on creating highly specific probes to elucidate the precise mechanisms of action of bioactive this compound derivatives. This could involve developing fluorescently labeled analogs for cellular imaging or photo-affinity probes for covalent capture of target proteins. The continued use of these compounds in animal models of disease will be crucial for validating new biological targets and advancing the most promising candidates along the drug discovery pipeline.

Interactive Data Table: Research Findings on 3-(Thiophen-yl)pyrrolidine Derivatives

| Compound Class | Key Findings | Proposed Mechanism of Action | Research Application | Reference |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones | Demonstrated significant antinociceptive effects in tonic and neuropathic pain models. mdpi.comnih.gov | Blocking of neuronal voltage-sensitive sodium channels, L-type calcium channels, and TRPV1 receptors. mdpi.com | Preclinical models of pain (formalin test, chemotherapy-induced neuropathy). | mdpi.comnih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Potent antiseizure activity in MES and 6 Hz models; significant analgesic effect in formalin and neuropathic pain models. mdpi.com | Interaction with neuronal voltage-sensitive sodium channels (site 2). mdpi.com | Preclinical models of epilepsy and pain. | mdpi.comnih.gov |

| 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-ones | Exhibited notable antifungal activity against various plant fungi. nih.gov | Not fully elucidated, but targets fungal-specific pathways. | Development of novel agricultural fungicides. | nih.gov |

| N-substituted pyrrolidine-2,5-diones | Acted as multitarget anti-inflammatory agents with high selectivity for COX-2. nih.gov | Inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov | In-vitro and in-vivo models of inflammation. | nih.gov |

| Pyrrolidine-2,3-dione derivatives | Identified as novel candidate inhibitors of the Cdk5/p25 complex. mdpi.com | Inhibition of the ATP-binding site of Cdk5/p25. mdpi.com | Computational drug discovery for Alzheimer's disease. | mdpi.com |

Q & A

Q. Key Conditions :

- Maintain inert atmosphere (N₂/Ar) for coupling reactions.

- Optimize temperature (80–120°C) and solvent (THF/DMF) for coupling efficiency.

- Purify intermediates via column chromatography to avoid side products.

Table 1 : Common Synthetic Pathways

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrrolidine formation | Cyclohexanone, NH₃, H₂/Pd | Core assembly |

| Thiophene coupling | Pd(PPh₃)₄, Thiophen-3-yl-B(OH)₂, K₂CO₃ | Attach thiophene |

| Oxidation | KMnO₄, H₂O/acetone | Introduce ketone groups |

Basic: Which analytical techniques are essential for characterizing this compound, and what parameters are critical?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm structure via chemical shifts (δ 2.5–3.5 ppm for pyrrolidine protons; δ 120–140 ppm for thiophene carbons).

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ = 180.2 g/mol).

- X-ray Crystallography : Resolve stereochemistry (if crystalline derivatives are available).

Table 2 : Key Analytical Parameters

| Technique | Critical Parameters |

|---|---|

| NMR | Coupling constants (J values), integration ratios |

| HPLC | Retention time, peak symmetry |

| MS | m/z ratio, isotopic pattern |

Advanced: How can catalytic methods enhance the synthesis of thiophene-containing pyrrolidines?

Methodological Answer :

Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve reaction efficiency by:

- Reducing reaction time (from 24h to 6h).

- Enabling recyclability (up to 5 cycles without significant loss).

- Enhancing regioselectivity in cross-coupling steps.

Optimization Strategy : - Screen catalyst loading (1–5 mol%).

- Use microwave irradiation to accelerate coupling steps.

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Structural Confirmation : Verify compound purity and stereochemistry to rule out batch variations.

- Dose-Response Studies : Test broad concentration ranges (nM–mM) to identify non-linear effects.

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Q. Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under fume hoods due to potential respiratory irritation.

- Store in airtight containers away from oxidizers.

- Refer to SDS for spill management (e.g., neutralize with sand).

Advanced: How does the thiophene substitution position (2-yl vs. 3-yl) affect electronic properties and bioactivity?

Q. Methodological Answer :

- Electronic Effects : 3-Thiophene substitution increases electron density on the pyrrolidine ring (measured via DFT calculations), enhancing binding to electron-deficient targets.

- Bioactivity : 3-Thiophene analogs show higher anti-inflammatory activity (TNF-α inhibition) compared to 2-substituted derivatives in murine macrophage models.

Advanced: What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

Q. Methodological Answer :

- Coordination Sites : The thiophene sulfur and pyrrolidine nitrogen act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺).

- Characterization :

- UV-Vis spectroscopy: Monitor ligand-to-metal charge transfer bands.

- Single-crystal XRD: Resolve binding geometry (e.g., square planar vs. octahedral).

Example : A 4,4′-bipyridine–thiophene complex showed π-π stacking interactions in crystallographic studies.

Basic: What in vitro models are typically used to assess the anti-inflammatory potential of this compound?

Q. Methodological Answer :

- RAW 264.7 murine macrophages : Measure TNF-α/IL-6 suppression via ELISA.

- NF-κB luciferase reporter assays : Quantify transcriptional activity.

- Dose range : 1–100 µM, with dexamethasone as a positive control.

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Q. Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to enhance metabolic stability.

- Stereochemical Control : Synthesize enantiomers to assess chiral effects on target binding (e.g., via asymmetric catalysis).

- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with kinase domains).

Advanced: What computational methods predict the binding affinity of this compound towards neurological targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with GABAₐ or NMDA receptors over 100 ns trajectories.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for ligand-receptor binding.

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.